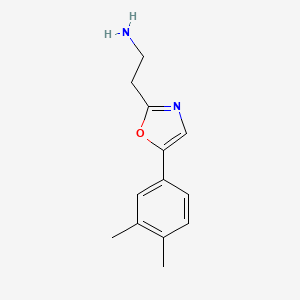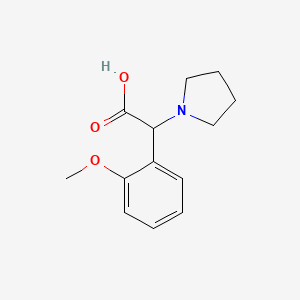
3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, chlorine, and a pyrrolidin-1-ylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-chloropyridine.
Sulfonylation: The pyrrolidin-1-ylsulfonyl group is introduced through a sulfonylation reaction. This involves reacting 3-bromo-4-chloropyridine with pyrrolidine and a sulfonyl chloride derivative under basic conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation and Reduction Products: These reactions can yield different functionalized pyridine derivatives.
科学的研究の応用
3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for drug discovery.
Industry: It can be used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group can enhance the binding affinity of the compound to its target, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
- 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is unique due to the presence of the pyrrolidin-1-ylsulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group or have different substituents.
特性
分子式 |
C9H10BrClN2O2S |
|---|---|
分子量 |
325.61 g/mol |
IUPAC名 |
3-bromo-4-chloro-5-pyrrolidin-1-ylsulfonylpyridine |
InChI |
InChI=1S/C9H10BrClN2O2S/c10-7-5-12-6-8(9(7)11)16(14,15)13-3-1-2-4-13/h5-6H,1-4H2 |
InChIキー |
DQUHOJZFMJMHMC-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=CC(=C2Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B11818200.png)







![[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B11818251.png)
![[(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol](/img/structure/B11818259.png)

